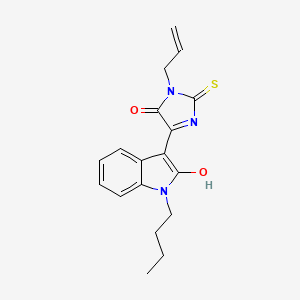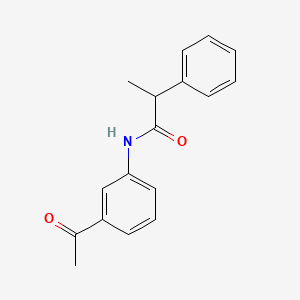
2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine hydrochloride
描述
Synthesis Analysis
The synthesis of pyridine derivatives, including those similar to 2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine hydrochloride, often involves intricate chemical processes. Studies on related compounds, such as the synthesis of 2,3-disubstituted pyrrolidines and piperidines through oxidative decarboxylation-beta-iodination of amino acids, offer insights into the methodologies that could be applied to our compound of interest (Boto et al., 2001). Additionally, the regioselective introduction of groups into pyridine derivatives, as seen in copper-catalyzed Perkin-acyl-Mannich reactions, highlights the potential routes for synthesizing such complex structures (Crotti et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine hydrochloride has been analyzed through various techniques, including X-ray diffraction. Studies on 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)hydropyridine and related compounds reveal how intramolecular and intermolecular hydrogen bonds influence molecular conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity and properties of pyridine derivatives are of significant interest. The synthesis and crystal structure of piperidinium 2-aryl[1,2,4]triazolo[1,5-a]pyridinides showcase the compound's ability to form hydrogen bonds and characteristic stacking motifs, which could be relevant to understanding the reactivity of 2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine hydrochloride (Hadi et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, provide critical insights into the compound's utility and application in various chemical processes. While specific studies on 2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine hydrochloride might not be available, research on analogous compounds, like the identification of various pyridine and piperidine derivatives, offers a foundation for understanding these aspects (Yamamoto et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are crucial for the application and manipulation of the compound in synthetic chemistry. The study on the coordination polymers with pyridine derivatives and different metals highlights the compound's versatility and potential for forming complex structures, which might provide insight into the chemical properties of 2-(3-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine hydrochloride (Das et al., 2009).
属性
IUPAC Name |
2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2.ClH/c1-9-3-2-6-17(8-9)11-5-4-10(7-16-11)12(13,14)15;/h4-5,7,9H,2-3,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONOVPGAIRFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[(tert-butylamino)carbonyl]-2-methylpropyl}-2-[(trichloroacetyl)amino]benzamide](/img/structure/B4016719.png)
![4-benzyl-3-[(4-bromobenzyl)thio]-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4016722.png)

![2-{[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]methyl}nicotinic acid](/img/structure/B4016736.png)
![2-[(2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B4016741.png)
![ethyl 1-[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4016752.png)

![2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B4016761.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-methoxybenzamide](/img/structure/B4016767.png)
![5,5'-[(3,4-dimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4016778.png)

![N-cyclohexyl-1-(3-ethoxypropyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016811.png)
![4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4016819.png)
![3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4016826.png)